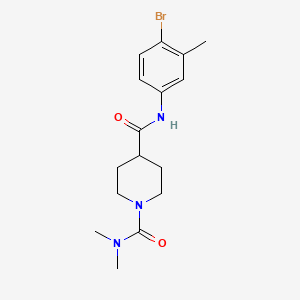![molecular formula C19H25N3O2S B5324861 N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide](/img/structure/B5324861.png)
N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide, also known as MPDL3280A, is a small molecule drug that has gained significant attention in the scientific community due to its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide involves the inhibition of the PD-L1/PD-1 pathway. PD-L1 is overexpressed in many cancer cells, and its interaction with PD-1 on T cells leads to T cell exhaustion and immune suppression. By blocking this interaction, this compound activates T cells and enhances the immune response against cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. It has been shown to increase T cell activation and infiltration into tumors, leading to tumor regression and improved survival in animal models and human patients. This compound has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical settings, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. It is a monoclonal antibody that requires specialized equipment and techniques for production and purification. It also has limited stability and shelf-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are several future directions for N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide research. One area of focus is the identification of biomarkers that can predict response to this compound treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of this compound in cancer treatment. Additionally, there is ongoing research into the potential use of this compound in other disease areas, such as autoimmune disorders and infectious diseases. Finally, there is a need for further research into the long-term safety and efficacy of this compound in clinical settings.
Métodos De Síntesis
N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-aminobenzensulfonamide with 4-phenyl-1,4-diazepane-1-carboxylic acid, followed by N-methylation of the resulting product. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It is a monoclonal antibody that targets programmed death-ligand 1 (PD-L1), a protein that is overexpressed in many cancer cells. By binding to PD-L1, this compound blocks its interaction with programmed death-1 (PD-1), a receptor found on T cells. This results in the activation of T cells, which can then attack cancer cells.
Propiedades
IUPAC Name |
N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-20-25(23,24)19-10-8-17(9-11-19)16-21-12-5-13-22(15-14-21)18-6-3-2-4-7-18/h2-4,6-11,20H,5,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBOOQDDCLOCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CN2CCCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5324778.png)
![8-[3-(3,4-dimethoxyphenyl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5324790.png)
![7-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324791.png)

![(2R*,3S*,6R*)-5-(6-methyl-3-pyridazinyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5324813.png)

![4-{[6-(1,1-dimethylpropyl)-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5324817.png)
![2-methyl-4-[3-(2-pyridinylmethoxy)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5324820.png)
![N,N-dimethyl-6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrazine-2-carboxamide](/img/structure/B5324833.png)
![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5324850.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(3-methylbenzyl)amino]methyl}piperidin-2-one](/img/structure/B5324855.png)


![3-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]-1,3-oxazinan-2-one](/img/structure/B5324888.png)